molecular formula C12H11Cl3F15NO2SSi B13413278 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- CAS No. 67584-50-3

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-

Cat. No.: B13413278
CAS No.: 67584-50-3
M. Wt: 652.7 g/mol
InChI Key: FGUIJRKFZDKNCE-UHFFFAOYSA-N
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Description

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- is a complex organic compound characterized by its unique structure, which includes a heptanesulfonamide backbone, multiple fluorine atoms, and a trichlorosilyl propyl group. This compound is known for its high stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

The synthesis of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- involves several steps:

Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

Scientific Research Applications

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- involves its interaction with molecular targets through its sulfonamide and trichlorosilyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, affecting their function and activity. The fluorine atoms contribute to the compound’s high electronegativity and stability, enhancing its binding affinity and resistance to metabolic degradation .

Comparison with Similar Compounds

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- can be compared with other fluorinated sulfonamides and silane compounds:

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]heptane-1-sulphonamide: Similar structure but with trimethoxysilyl group instead of trichlorosilyl.

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-1-heptanesulfonamide: Contains a propenyl group instead of the trichlorosilyl propyl group.

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide: Features a hydroxyethyl group instead of the trichlorosilyl propyl group.

These comparisons highlight the unique properties of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]- due to its specific functional groups and high fluorine content.

Properties

CAS No.

67584-50-3

Molecular Formula

C12H11Cl3F15NO2SSi

Molecular Weight

652.7 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(3-trichlorosilylpropyl)heptane-1-sulfonamide

InChI

InChI=1S/C12H11Cl3F15NO2SSi/c1-2-31(4-3-5-35(13,14)15)34(32,33)12(29,30)10(24,25)8(20,21)6(16,17)7(18,19)9(22,23)11(26,27)28/h2-5H2,1H3

InChI Key

FGUIJRKFZDKNCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC[Si](Cl)(Cl)Cl)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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